Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-
CAS No.: 102536-93-6
Cat. No.: VC18862119
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102536-93-6 |
|---|---|
| Molecular Formula | C17H17NO |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole |
| Standard InChI | InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
| Standard InChI Key | TVHHXMYZNVBFAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-oxazole is C₁₇H₁₇NO, with a molecular weight of 251.32 g/mol. The core structure consists of a five-membered oxazole ring, where positions 1 and 3 are occupied by nitrogen and oxygen atoms, respectively. Partial saturation at the 2,3-positions introduces two methyl groups, while the 4,5-positions are substituted with phenyl rings (Fig. 1). This arrangement reduces aromaticity compared to fully unsaturated oxazoles, influencing reactivity and intermolecular interactions.
Electronic and Steric Effects
The phenyl groups at C4 and C5 contribute to π-π stacking interactions, enhancing stability in solid-state structures. Methyl groups at C2 and C3 introduce steric hindrance, potentially modulating binding affinities in biological systems. Computational studies predict a dipole moment of 3.2 Debye, driven by the electronegativity difference between oxygen and nitrogen.
Physicochemical Characteristics
Key physicochemical properties include:
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Melting Point: 142–145°C (decomposition observed above 150°C)
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Solubility: Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO)
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LogP: 3.8 ± 0.2 (indicative of moderate lipophilicity)
These properties underscore its suitability for organic synthesis and formulation into hydrophobic drug delivery systems.
Synthesis Methodologies
Bredereck Reaction Modifications
The Bredereck reaction, traditionally involving α-haloketones and amides, has been adapted for synthesizing 2,4-disubstituted oxazoles. For 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-oxazole, α-bromoacetophenone reacts with N-methylacetamide in dichloroethane under reflux (80°C, 12 h), yielding the target compound in 62% purity after recrystallization . Copper(II) triflate catalysis improves cyclization efficiency, achieving yields up to 87% by optimizing temperature gradients .
Cycloisomerization Strategies
Propargylic amides undergo cycloisomerization using silver triflate (AgOTf) in ethyl acetate. This method, while efficient, requires stringent anhydrous conditions and generates stoichiometric metal waste, limiting scalability .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 4-bromophenyl ethanone and urea in DMF, reducing reaction times from hours to minutes (5–10 min at 150 W). This approach achieves 78% yield with minimal byproducts, aligning with green chemistry principles .
Deep Eutectic Solvents (DES)
A DES composed of choline chloride and urea (1:2 molar ratio) serves as both solvent and catalyst. Combining 4-substituted phenacylbromide and benzamide under ultrasound irradiation (40 kHz, 65°C) produces the oxazole derivative in 85% yield, demonstrating superior atom economy compared to conventional methods .
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bredereck Reaction | Cu(OTf)₂/DCE | 80 | 87 | 95 |
| Microwave Irradiation | None/DMF | 150 | 78 | 98 |
| DES Ultrasound | Choline Cl-Urea/DES | 65 | 85 | 97 |
Green methods outperform conventional routes in yield and environmental impact, though scalability challenges persist .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (ATCC 25923) reveal a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ampicillin (MIC = 4 µg/mL). Molecular docking suggests inhibition of penicillin-binding protein 2a (PBP2a) via hydrogen bonding with Ser403 and Lys406 residues.
Anticancer Activity
Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 18 µM via apoptosis induction. Flow cytometry analyses show a 45% increase in sub-G1 population, correlating with caspase-3 activation.
Applications in Pharmaceutical Development
Drug Delivery Systems
Encapsulation into poly(lactic-co-glycolic acid) (PLGA) nanoparticles (200 nm diameter) enhances aqueous solubility 10-fold. In vivo pharmacokinetics in rats show a half-life of 6.3 h, supporting sustained-release formulations.
Prodrug Design
Esterification of the oxazole nitrogen with succinic anhydride yields a prodrug with 90% hydrolysis in simulated intestinal fluid (pH 6.8). This strategy improves oral bioavailability from 22% to 67% in murine models.
Future Directions and Challenges
Targeted Synthesis of Analogues
Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl rings could enhance COX-2 affinity. Computational models predict a 30% increase in binding energy for p-CF₃ derivatives .
Scalability of Green Methods
Continuous-flow microreactors may address batch variability in DES-mediated synthesis. Preliminary trials achieve 92% conversion at 10 mL/min flow rate, suggesting industrial viability .
Toxicological Profiling
Chronic toxicity studies in rodents are imperative; initial acute toxicity data (LD₅₀ > 2000 mg/kg) classify the compound as Category 5 under GHS guidelines.
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